

# 4-Amino-2-bromonicotinic acid chemical properties

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## Compound of Interest

Compound Name: 4-Amino-2-bromonicotinic acid

Cat. No.: B1379023

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An In-depth Technical Guide to **4-Amino-2-bromonicotinic Acid**: Properties, Reactivity, and Applications

## Introduction

**4-Amino-2-bromonicotinic acid** is a trifunctional heterocyclic compound of significant interest to researchers and synthetic chemists. As a derivative of nicotinic acid (Vitamin B3), its pyridine core is adorned with three distinct functional groups: an amino group, a bromine atom, and a carboxylic acid. This unique arrangement provides a versatile platform for chemical modification, establishing it as a valuable building block in the synthesis of complex molecular architectures. Its utility is most pronounced in the fields of pharmaceutical development and material science, where it serves as a key intermediate for creating novel compounds with specific biological or physical properties.<sup>[1][2]</sup> This guide offers a comprehensive overview of its chemical properties, reactivity, synthetic potential, and handling protocols, designed for professionals in drug discovery and chemical research.

## Core Chemical and Physical Properties

The fundamental identity and characteristics of **4-Amino-2-bromonicotinic acid** are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source(s)
IUPAC Name	4-amino-2-bromopyridine-3-carboxylic acid	[2][3]
CAS Number	1060809-71-3	[2][3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[3][5]
Molecular Weight	217.02 g/mol	[3][5]
Appearance	Off-white to light yellow solid/powder	[6]
SMILES	<chem>Nc1ccnc(Br)c1C(=O)O</chem>	[3]
InChI	InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)	[3]
Storage	Store in a dry, cool, well-ventilated place (2-8°C recommended), under an inert atmosphere, with the container tightly closed.	[5][6]

The presence of the polar amino and carboxylic acid groups suggests solubility in polar organic solvents and limited solubility in water.[7] Purity levels for commercially available products are typically 95% or higher and can be confirmed by analytical methods upon request from suppliers.[2]

## Spectroscopic and Analytical Characterization

The structural elucidation of **4-Amino-2-bromonicotinic acid** and its derivatives relies on a suite of standard analytical techniques. Suppliers typically verify the compound's identity and purity using methods such as:

- Mass Spectrometry (LCMS or GCMS): To confirm the molecular weight (217.02 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. The aromatic region of the  $^1\text{H}$  NMR spectrum would be expected to show two distinct doublets corresponding to the two protons on the pyridine ring.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational frequencies of the functional groups, including N-H stretches from the amino group, a broad O-H stretch from the carboxylic acid, and C=O stretching vibrations.

While specific spectral data is often proprietary to the supplier, these analytical methods are standard for ensuring the quality of the reagent.<sup>[2]</sup>

## Chemical Reactivity and Synthetic Potential

The true value of **4-Amino-2-bromonicotinic acid** lies in the differential reactivity of its three functional groups, which allows for selective and sequential modifications. This trifunctional nature makes it a powerful intermediate for building molecular complexity.

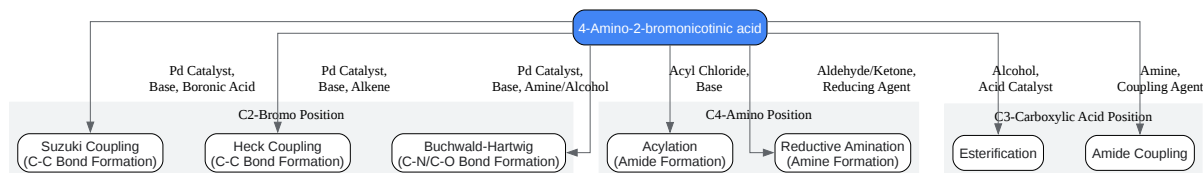
### Reactivity of Functional Groups

- Amino Group ( $-\text{NH}_2$ ): As a nucleophile, the amino group can readily undergo acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization to yield a diazonium salt, which can be subsequently converted into a variety of other functional groups.
- Bromo Group ( $-\text{Br}$ ): The bromine atom at the 2-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.<sup>[1]</sup>
- Carboxylic Acid Group ( $-\text{COOH}$ ): This group can be converted into esters, amides, or acid chlorides. The formation of an amide bond is a cornerstone of medicinal chemistry, often used to link molecular fragments.

- Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated. The ring itself influences the reactivity of its substituents.

## Strategic Synthetic Pathways

The distinct reactivity of each group enables a logical, stepwise approach to synthesis. For example, the carboxylic acid can be protected as an ester, followed by a Suzuki coupling at the bromine position, and finally, acylation of the amino group to build a complex, drug-like molecule.



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Caption: Key synthetic transformations of **4-Amino-2-bromonicotinic acid**.

## Synthesis of 4-Amino-2-bromonicotinic Acid

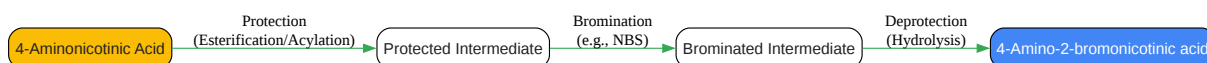
While detailed industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be devised from readily available precursors based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing nicotinic acid framework.

## Proposed Synthetic Workflow

A logical route could start from 4-aminonicotinic acid, which itself can be synthesized from precursors like isoquinoline.[8] The subsequent step would be a regioselective bromination.

### Step-by-Step Methodology:

- **Starting Material:** Begin with 4-aminonicotinic acid.
- **Protection (Optional):** The carboxylic acid and amino groups may be protected to prevent side reactions and improve selectivity during bromination. For example, the carboxylic acid can be converted to a methyl or ethyl ester, and the amino group can be acetylated.
- **Bromination:** The protected 4-aminonicotinic acid derivative is subjected to bromination. A common reagent for this is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent. The directing effects of the amino and carboxyl groups will influence the position of bromination.
- **Deprotection:** The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis for the ester and amide) to yield the final product, **4-Amino-2-bromonicotinic acid**.
- **Purification:** The final compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.



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Caption: A plausible synthetic workflow for **4-Amino-2-bromonicotinic acid**.

## Applications in Research and Development

The structural motifs present in **4-Amino-2-bromonicotinic acid** are found in numerous biologically active molecules, making it a valuable starting point for drug discovery and other fields.

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).<sup>[9]</sup> Its derivatives have been explored for potential anti-inflammatory and antimicrobial properties.<sup>[1][7]</sup> The ability to easily generate diverse libraries

of compounds through modification at its three functional groups makes it ideal for screening for new therapeutic agents.

- **Agrochemicals:** Similar to its use in pharmaceuticals, this compound acts as a precursor for developing new herbicides and pesticides, contributing to advanced crop protection strategies.[\[9\]](#)
- **Material Science:** Derivatives are being investigated for the development of coordination compounds, particularly with lanthanide ions, which can exhibit unique luminescent and magnetic properties.[\[1\]](#)

## Safety, Handling, and Storage

Proper handling of **4-Amino-2-bromonicotinic acid** is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause harm.[\[2\]](#)

Hazard Information	Details	Source(s)
Pictogram	GHS07 (Exclamation Mark)	<a href="#">[2]</a> <a href="#">[5]</a>
Signal Word	Warning	<a href="#">[5]</a> <a href="#">[6]</a>
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	<a href="#">[5]</a> <a href="#">[6]</a>
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[5]</a> <a href="#">[6]</a>

## Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
- Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[10]
- Respiratory Protection: Use a NIOSH-approved respirator or dust mask if ventilation is inadequate or if dust is generated.[10]

## Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6][11] Many suppliers recommend refrigeration (2-8°C) under an inert atmosphere to ensure long-term stability.[5] Available data on its chemical stability, reactivity, and toxicological properties is limited, underscoring the need for careful handling.[10]

## Conclusion

**4-Amino-2-bromonicotinic acid** is a highly functionalized and versatile chemical building block. Its pyridine core, substituted with strategically placed amino, bromo, and carboxylic acid groups, offers a rich platform for synthetic diversification. This makes it an invaluable intermediate for medicinal chemists and material scientists aiming to construct novel and complex molecules. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount to unlocking its full potential in research and development.

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